4-Phenyl-8-(propan-2-yl)cinnoline
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Overview
Description
4-Phenyl-8-(propan-2-yl)cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. Cinnolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a cinnoline core with a phenyl group at the 4-position and an isopropyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-8-(propan-2-yl)cinnoline can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones. For instance, the reaction of 4-phenylhydrazine with 2-(propan-2-yl)benzaldehyde under acidic conditions can lead to the formation of the desired cinnoline derivative. The reaction typically requires a strong acid such as polyphosphoric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-8-(propan-2-yl)cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydrocinnoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of cinnoline derivatives .
Scientific Research Applications
4-Phenyl-8-(propan-2-yl)cinnoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Materials Science: The compound’s aromatic structure and stability make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-Phenyl-8-(propan-2-yl)cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
4-Phenylcinnoline: Lacks the isopropyl group at the 8-position, which may affect its biological activity and chemical properties.
8-(Propan-2-yl)cinnoline: Lacks the phenyl group at the 4-position, leading to different interactions with biological targets.
4-Methyl-3-(4-arylpiperazin-1-yl)cinnoline: Contains a piperazine moiety, which can significantly alter its pharmacological profile.
Uniqueness
4-Phenyl-8-(propan-2-yl)cinnoline is unique due to the presence of both phenyl and isopropyl groups, which contribute to its distinct chemical and biological properties. These substituents can enhance its stability, solubility, and ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16N2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-phenyl-8-propan-2-ylcinnoline |
InChI |
InChI=1S/C17H16N2/c1-12(2)14-9-6-10-15-16(11-18-19-17(14)15)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI Key |
BWOOYUNFVIVNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1N=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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